Cas no 84100-02-7 (Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-)
![Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]- structure](https://www.kuujia.com/scimg/cas/84100-02-7x500.png)
84100-02-7 structure
Product name:Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-
Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-
- (3Z)-5-methyl-6-oxo-3-[(6-sulfonaphthalen-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 3-methyl-5-[(6-sulpho-2-naphthyl)azo]salicylic acid
- EINECS 282-083-5
- 3-METHYL-5-[(6-SULFO-2-NAPHTHYL)AZO]SALICYLIC ACID
- 84100-02-7
- 2-Hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]benzoic acid
- NS00058202
- 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid
- DTXSID901156182
-
- Inchi: InChI=1S/C18H14N2O6S/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13/h2-9,21H,1H3,(H,22,23)(H,24,25,26)
- InChI Key: TXCLQELZMLNMFZ-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O
Computed Properties
- Exact Mass: 386.057257
- Monoisotopic Mass: 386.057257
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 836
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 142
Experimental Properties
- Density: 1.51
- Refractive Index: 1.686
Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]- Related Literature
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
84100-02-7 (Benzoic acid,2-hydroxy-3-methyl-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-) Related Products
- 313967-97-4(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole)
- 2305255-53-0(1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene)
- 2309340-77-8(N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide)
- 2171875-51-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methylcyclopentane-1-carboxylic acid)
- 314034-62-3(6-bromo-3-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl-2-methyl-4-phenylquinoline)
- 2680859-29-2(benzyl N-[1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]carbamate)
- 1009505-66-1(2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid)
- 2323054-02-8(5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)
- 4498-32-2(Dibenzepin)
- 1805397-13-0(2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk
